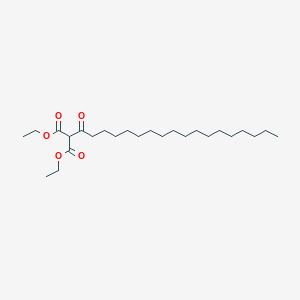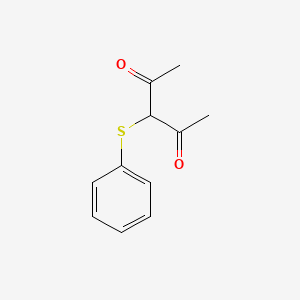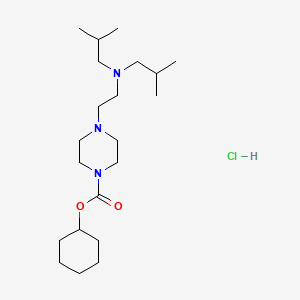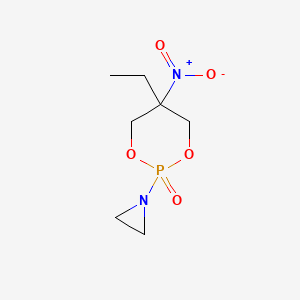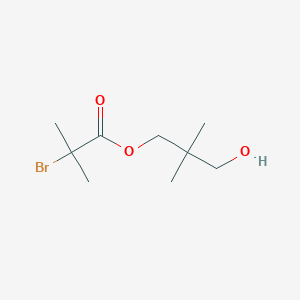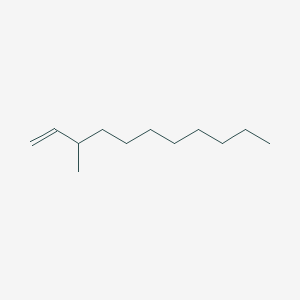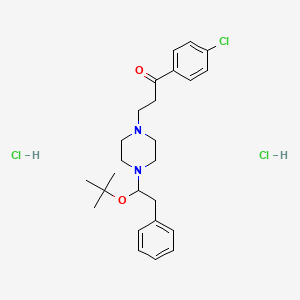
Tribenzylalumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tribenzylalumane is an organoaluminum compound with the chemical formula Al(CH2Ph)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tribenzylalumane can be synthesized through the reaction of aluminum trichloride (AlCl3) with benzylmagnesium chloride (PhCH2MgCl) in an ether solvent. The reaction proceeds as follows:
AlCl3+3PhCH2MgCl→Al(CH2Ph)3+3MgCl2
This method involves the use of Grignard reagents, which are known for their reactivity with various electrophiles, including metal halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Tribenzylalumane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and benzyl radicals.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: this compound can reduce compounds such as ketones and aldehydes.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and benzyl radicals.
Reduction: Corresponding alcohols from ketones and aldehydes.
Substitution: Various substituted organoaluminum compounds.
Aplicaciones Científicas De Investigación
Tribenzylalumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activity.
Medicine: Research is ongoing into the potential use of organoaluminum compounds in drug delivery systems.
Industry: this compound is explored for its use in catalysis, particularly in polymerization reactions and the production of fine chemicals.
Mecanismo De Acción
The mechanism by which tribenzylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitutions and reductions. The benzyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylaluminum (Al(CH3)3): Another organoaluminum compound, but with methyl groups instead of benzyl groups.
Triethylaluminum (Al(C2H5)3): Similar to tribenzylalumane but with ethyl groups.
Triphenylaluminum (Al(C6H5)3): Contains phenyl groups instead of benzyl groups.
Uniqueness
This compound is unique due to the presence of benzyl groups, which provide both steric and electronic effects that influence its reactivity. The benzyl groups can stabilize certain reaction intermediates, making this compound a valuable reagent in organic synthesis.
Propiedades
Número CAS |
14994-03-7 |
|---|---|
Fórmula molecular |
C21H21Al |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
tribenzylalumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
Clave InChI |
MCWWHQMTJNSXPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Al](CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
